molecular formula C12H14O2 B13077557 1-(2,4-Dimethylphenyl)butane-1,3-dione CAS No. 56290-42-7

1-(2,4-Dimethylphenyl)butane-1,3-dione

Cat. No.: B13077557
CAS No.: 56290-42-7
M. Wt: 190.24 g/mol
InChI Key: YMJBWCNZIKCHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)butane-1,3-dione is an organic compound with the molecular formula C12H14O2 It is a diketone, meaning it contains two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)butane-1,3-dione typically involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired diketone product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)butane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(2,4-Dimethylphenyl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)butane-1,3-dione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)butane-1,3-dione
  • 1-(2,4-Dimethylphenyl)ethanone
  • Indane-1,3-dione

Uniqueness

1-(2,4-Dimethylphenyl)butane-1,3-dione is unique due to its specific substitution pattern on the aromatic ring and the presence of two ketone groups.

Properties

CAS No.

56290-42-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)butane-1,3-dione

InChI

InChI=1S/C12H14O2/c1-8-4-5-11(9(2)6-8)12(14)7-10(3)13/h4-6H,7H2,1-3H3

InChI Key

YMJBWCNZIKCHER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.